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[4-(2-Cbz-aminoEthyl)phenyl]aceticacid

Cat. No.: B13923431
M. Wt: 313.3 g/mol
InChI Key: WHIFKDHRRQLKIR-UHFFFAOYSA-N
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Description

Contextualization of N-Protected Amino Acid Derivatives in Contemporary Synthetic Chemistry

In the realm of contemporary synthetic chemistry, particularly in peptide synthesis and the creation of peptidomimetics, the use of N-protected amino acid derivatives is fundamental. The protection of the amino group is a critical strategy to prevent its undesired reactions during the formation of peptide bonds or other chemical transformations. The benzyloxycarbonyl (Cbz or Z) group is a classic and widely employed amine protecting group. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, offering a degree of orthogonality that is highly valued in multi-step syntheses.

The presence of the Cbz group in [4-(2-Cbz-aminoEthyl)phenyl]aceticacid imparts several key advantages:

Prevention of Self-Polymerization: It blocks the nucleophilic amino group, preventing it from reacting with the carboxylic acid moiety of another molecule.

Controlled Reactivity: It allows for the selective reaction of the carboxylic acid group, enabling chemists to direct the synthesis towards the desired product.

Enhanced Solubility: The aromatic nature of the Cbz group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthesis.

The strategic use of such protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex and biologically active molecules with high precision and efficiency.

Strategic Significance of Phenylacetic Acid Scaffolds in Complex Molecular Architecture

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. The phenylacetic acid motif is found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. Its structural features contribute to its significance in several ways:

Pharmacophore Element: The phenyl ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.

Structural Rigidity and Flexibility: The methylene (B1212753) group connecting the phenyl ring to the carboxylic acid provides a degree of conformational flexibility, which can be crucial for optimal binding to a receptor or enzyme active site.

Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities, including esters, amides, and ketones, allowing for the facile elaboration of the molecular structure.

The incorporation of the phenylacetic acid scaffold into this compound provides a robust framework for the development of novel compounds with potential therapeutic applications. The ethylamino spacer further extends the functionality, allowing for the introduction of additional diversity and complexity.

Overview of Academic Research Trajectories Involving this compound

While dedicated research articles focusing solely on this compound are not abundant, its utility is evident from its role as a key intermediate and building block in various synthetic endeavors. The primary research trajectory for this compound is its application in the synthesis of more complex molecules, particularly those with potential pharmacological activity.

One of the key starting materials for the synthesis of this compound is [4-(2-Aminoethyl)phenyl]acetic acid. This precursor is a versatile compound in its own right, serving as a building block in pharmaceutical research and development. chemimpex.com Its hydrochloride salt is recognized for its role in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. chemimpex.com

The synthesis of N-protected derivatives of such compounds is a common strategy to facilitate their use in subsequent synthetic steps. The Cbz protection of the amino group of [4-(2-Aminoethyl)phenyl]acetic acid allows for the selective manipulation of the carboxylic acid functionality. For instance, the carboxylic acid can be activated and coupled with other amines or alcohols to form amides or esters, respectively, which are common linkages in drug molecules.

Although specific research findings detailing the biological activity of this compound itself are limited, its structural motifs are present in compounds that have been investigated for various therapeutic purposes. The broader class of phenylacetic acid derivatives has been explored for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The research involving this compound can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: The synthesis of this compound and its analogues can be part of broader studies aimed at developing new and efficient methods for the preparation of bifunctional building blocks.

Medicinal Chemistry Programs: This compound serves as a valuable starting material in medicinal chemistry campaigns focused on the design and synthesis of novel therapeutic agents. The ability to deprotect the amino group at a later stage of the synthesis allows for the introduction of further diversity and the generation of compound libraries for biological screening.

Peptidomimetic and Materials Science Research: The rigid yet conformationally defined structure of the phenylacetic acid core, combined with the protected amino functionality, makes it an attractive component for the construction of peptidomimetics and functional materials.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name [4-(2-(Benzyloxycarbonylamino)ethyl)phenyl]acetic acid
CAS Number 885278-15-9
Molecular Formula C18H19NO4
Molecular Weight 313.35 g/mol
Appearance White to off-white solid (typical)
Key Functional Groups Carboxylic acid, Carbamate (B1207046) (Cbz protected amine), Phenyl ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B13923431 [4-(2-Cbz-aminoEthyl)phenyl]aceticacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[4-(2-amino-3-oxo-3-phenylmethoxypropyl)phenyl]acetic acid

InChI

InChI=1S/C18H19NO4/c19-16(18(22)23-12-15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)11-17(20)21/h1-9,16H,10-12,19H2,(H,20,21)

InChI Key

WHIFKDHRRQLKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 4 2 Cbz Aminoethyl Phenyl Aceticacid

Retrosynthetic Analysis and Key Precursors for [4-(2-Cbz-aminoEthyl)phenyl]aceticacid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.orgslideshare.net For this compound, two primary disconnection points guide the synthetic strategy: the amide bond of the Cbz protecting group and the carbon-carbon bonds forming the core structure.

Disconnection Strategy 1: Amide Bond Disconnection

The most straightforward retrosynthetic step is the disconnection of the carbamate (B1207046) linkage. This is a type of functional group interconversion (FGI) that simplifies the target molecule to its unprotected amine precursor, [4-(2-aminoethyl)phenyl]acetic acid. chemimpex.comnih.gov This precursor is a key intermediate that can be synthesized or procured. The other required component is a reagent to install the Cbz group, typically benzyl (B1604629) chloroformate (Cbz-Cl).

Target Molecule: this compound

Key Precursor 1: [4-(2-aminoethyl)phenyl]acetic acid chemimpex.comchemspider.com

Key Precursor 2: Benzyl chloroformate (Cbz-Cl) youtube.com

Disconnection Strategy 2: Carbon-Carbon Bond Disconnection

A more fundamental disconnection involves breaking the C-C bonds of the side chains attached to the phenyl ring. This leads to several potential pathways:

Disconnection of the Acetic Acid Moiety: This approach considers the phenylacetic acid group as being formed from a precursor like a benzyl cyanide or benzyl halide. The retrosynthesis would lead back to a Cbz-protected 4-(2-aminoethyl)benzyl cyanide, which can be hydrolyzed to the desired acid. orgsyn.org

Disconnection of the Aminoethyl Moiety: This strategy involves disconnecting the ethyl group from the aromatic ring. This suggests a synthetic route involving the alkylation of a phenylacetic acid derivative, for example, via a Friedel-Crafts type reaction or a palladium-catalyzed cross-coupling reaction with a suitable two-carbon building block. quora.comnih.gov

These analyses identify a core set of essential precursors for the synthesis, as detailed in the table below.

Precursor NameChemical StructureRole in Synthesis
[4-(2-aminoethyl)phenyl]acetic acidC₁₀H₁₃NO₂The direct precursor to the target molecule via N-protection. chemimpex.com
Benzyl chloroformate (Cbz-Cl)C₈H₇ClO₂The protecting group reagent for the amine functionality. youtube.com
4-Nitrophenylacetic acidC₈H₇NO₄A starting material that allows for the sequential formation of the aminoethyl group.
4-Halophenylacetic acidC₈H₇XO₂ (X=Cl, Br, I)A substrate for cross-coupling reactions to introduce the aminoethyl side chain. inventivapharma.com

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule in a limited number of steps, often by forming the key bonds on a pre-existing core structure.

Alkylation Approaches to the Phenylacetic Acid Core

Building the substituted phenylacetic acid core can be achieved through various alkylation methods. A common strategy involves the palladium-catalyzed Suzuki coupling reaction, which can create the C-C bond between a pre-functionalized aromatic ring and a side chain that contains or can be converted to the acetic acid moiety. inventivapharma.com For instance, a boronic acid derivative of the Cbz-protected aminoethyl group could be coupled with a 4-halophenylacetate ester, followed by hydrolysis.

Alternatively, modern C-H activation/alkylation techniques offer a direct approach. Palladium-catalyzed ortho-C-H alkylation of phenylacetic acids using alkylboron reagents has been developed, although this typically targets the ortho position. nih.gov Adapting such a method for para-substitution would require a starting material with the para-position pre-functionalized for coupling.

A more classical and widely used method for preparing phenylacetic acids is the hydrolysis of benzyl cyanides. orgsyn.org In this context, the synthesis would begin with a suitably substituted benzyl halide, which is then converted to the nitrile and subsequently hydrolyzed.

Alkylation StrategyKey ReactionTypical ReagentsNotes
Suzuki Cross-CouplingPd-catalyzed C-C bond formationAryl halide, boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Highly versatile for creating substituted biaryl and aryl-alkyl systems. inventivapharma.com
Benzyl Cyanide HydrolysisSN2 reaction followed by hydrolysisBenzyl halide, NaCN or KCN, followed by strong acid (e.g., H₂SO₄) or baseA robust and high-yielding traditional method for phenylacetic acid synthesis. orgsyn.orgquora.com
C-H AlkylationPd-catalyzed direct C-H functionalizationPhenylacetic acid, alkylboron reagent, Pd(II) catalyst, ligandAn emerging method offering high atom economy, though regioselectivity can be a challenge. nih.gov

Installation of the Cbz-Protected Amine Moiety

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comhighfine.com Its installation is a standard and efficient procedure.

The most common method involves treating the primary amine, in this case, [4-(2-aminoethyl)phenyl]acetic acid, with benzyl chloroformate (Cbz-Cl) in the presence of a base. youtube.com The base is required to neutralize the hydrochloric acid generated during the reaction. The reaction is typically performed in a biphasic system (e.g., water/dioxane) or an organic solvent with an aqueous base.

Typical Reaction Conditions:

Reagent: Benzyl chloroformate (Cbz-Cl)

Base: Sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), or a tertiary amine like triethylamine (B128534) (NEt₃).

Solvent: Dioxane/water, THF/water, or dichloromethane.

Temperature: Typically cooled to 0 °C to control the exothermic reaction, then allowed to warm to room temperature.

Careful control of pH is important, especially when working with amino acids, to prevent side reactions or racemization. A pH between 8 and 10 is generally optimal. highfine.com The Cbz group is valued for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenation, which is a mild deprotection method. masterorganicchemistry.comacs.org

Multi-Step Synthetic Sequences for this compound

Multi-step syntheses provide the flexibility to build complex molecules from simpler, often cheaper, starting materials through a series of reliable reactions.

Convergent Synthesis Strategies

For this compound, a convergent strategy could involve the synthesis of two key fragments:

Fragment A: A phenylacetic acid or ester derivative bearing a reactive group (e.g., a halogen or boronic acid) at the para-position.

Fragment B: A Cbz-protected 2-aminoethyl unit with a complementary reactive group.

These fragments can then be joined using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling (if an alkyne is used as a precursor to the ethyl group). For example, methyl 4-bromophenylacetate could be coupled with a Cbz-protected 2-aminoethyl boronic ester. The final step would be the hydrolysis of the methyl ester to yield the carboxylic acid. This strategy allows for modularity, enabling the synthesis of various analogs by simply changing one of the fragments.

Sequential Functional Group Transformations and Derivatizations

A linear, sequential approach involves starting with a simple, commercially available precursor and modifying its functional groups step-by-step. solubilityofthings.comsolubilityofthings.com This is often the most practical approach when a suitable precursor is available.

A highly efficient route for synthesizing this compound begins with the corresponding unprotected amino acid, [4-(2-aminoethyl)phenyl]acetic acid. chemimpex.com This precursor contains both the required phenylacetic acid core and the aminoethyl side chain. The synthesis is then reduced to a single, high-yielding protection step.

Synthetic Route from [4-(2-aminoethyl)phenyl]acetic acid:

Dissolution: [4-(2-aminoethyl)phenyl]acetic acid is dissolved in an aqueous basic solution (e.g., 1M NaOH) and cooled in an ice bath.

Protection: Benzyl chloroformate (Cbz-Cl) is added dropwise while maintaining the basic pH and low temperature.

Workup: The reaction is stirred until completion, then acidified to precipitate the Cbz-protected product, which is collected by filtration.

This sequential derivatization is the most direct and commonly employed method when the unprotected amino acid precursor is accessible. It leverages a simple functional group transformation—the protection of an amine—to achieve the final target molecule. amerigoscientific.com

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

In the synthesis of this compound from its unprotected precursor, chemoselectivity is the most critical consideration. The starting material possesses two nucleophilic functional groups: the primary aliphatic amine (-NH₂) and the carboxylic acid (-COOH). The objective is to selectively acylate the amine without promoting side reactions at the carboxylic acid.

Regioselectivity is not a significant concern in this specific transformation, as there is only one amino group available for reaction. Therefore, the synthetic challenge lies entirely in achieving high chemoselectivity.

The inherent difference in nucleophilicity between the amine and the carboxylic acid is the basis for achieving this selectivity. However, under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This anion is significantly less nucleophilic than the neutral amine due to the delocalization of its negative charge.

The use of aqueous base, characteristic of the Schotten-Baumann reaction conditions, is the key strategy to ensure chemoselectivity. total-synthesis.com

Deprotonation of the Carboxylic Acid: The base (e.g., NaHCO₃) readily deprotonates the acidic proton of the carboxylic acid group, forming the sodium salt of the carboxylate.

Deactivation of the Carboxylate: The resulting carboxylate is an extremely poor nucleophile and shows no reactivity towards the electrophilic benzyl chloroformate.

Selective Acylation of the Amine: The primary amine remains a potent nucleophile and reacts efficiently with benzyl chloroformate to form the desired N-Cbz protected product.

This strategy allows for a clean and high-yielding synthesis, effectively directing the protecting group to the intended nitrogen atom while the carboxylic acid functional group remains untouched.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. While specific green routes for this exact compound are not extensively documented, several sustainable strategies applicable to this type of transformation can be considered.

Use of Greener Solvents: The classic Schotten-Baumann condition often employs a mixture of an organic solvent like THF and water. total-synthesis.com A greener approach would be to maximize the use of water as the reaction medium, as it is a non-toxic, non-flammable, and inexpensive solvent. nih.gov For many N-benzyloxycarbonylation reactions, water alone or with a phase-transfer catalyst can be a highly effective medium.

Atom Economy and Waste Reduction: The primary synthetic route has good atom economy for the key bond-forming step. However, the process generates stoichiometric amounts of salt waste (e.g., NaCl) from the neutralization of HCl. Optimizing the reaction to use catalytic amounts of base or developing alternative protection strategies that avoid the formation of such byproducts would be beneficial.

Biocatalysis: A promising avenue for sustainable synthesis involves the use of enzymes. While the enzymatic synthesis of this specific carbamate is not established, the existence of enzymes known as "Cbz-ases" for the reverse reaction (deprotection) suggests the potential for biocatalytic approaches. nih.gov An engineered enzyme could potentially catalyze the N-protection step under mild, aqueous conditions, offering high selectivity and reducing the need for harsh chemical reagents. nih.gov

Alternative Protecting Agents: Benzyl chloroformate is a highly reactive and lachrymatory reagent. Research into alternative, more benign Cbz-donating reagents, such as dibenzyl dicarbonate (B1257347) (Cbz₂O), could enhance the safety and sustainability profile of the synthesis. Although this may introduce a different set of byproducts, it avoids the use of a chloroformate.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Reactivity and Transformation of 4 2 Cbz Aminoethyl Phenyl Aceticacid

Chemical Reactions Involving the Carboxylic Acid Functionality of [4-(2-Cbz-aminoEthyl)phenyl]aceticacid

The carboxylic acid group in this compound is a key site for molecular elaboration. Its reactivity is analogous to that of other phenylacetic acid derivatives, allowing for esterification, amidation, reduction, and activation for coupling reactions.

The carboxylic acid moiety of this compound can be readily converted to esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from phenylacetic acids can be achieved through various catalytic methods. For instance, the esterification of phenylacetic acid with phenols can be catalyzed by metal cation-exchanged montmorillonite nanoclays. These solid acid catalysts facilitate the reaction, which proceeds through the protonation of the carboxylic acid, forming an oxonium ion, followed by nucleophilic attack of the alcohol. The yield of the resulting ester is influenced by the choice of solvent, with non-polar solvents generally providing higher yields. Another approach involves the use of reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 4-dimethylaminopyridine (DMAP) to facilitate esterification with tertiary alcohols, such as tert-butyl alcohol, by forming an active benzotriazole ester intermediate.

Amidation: The synthesis of amides from phenylacetic acid derivatives can be accomplished through direct condensation with amines. Nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acids with benzylamines, with reaction yields being sensitive to the steric and electronic effects of substituents on the phenyl ring. Boron-based reagents, such as B(OCH₂CF₃)₃, also mediate the direct amidation of phenylacetic acid with a wide range of primary and secondary amines under mild conditions. This method is operationally simple and can be carried out with equimolar amounts of the acid and amine.

Table 1: Examples of Catalysts and Reagents for Esterification and Amidation of Phenylacetic Acid Derivatives

Transformation Catalyst/Reagent Reactant Key Features
Esterification Metal Cation-Exchanged Montmorillonite Nanoclay Phenols Heterogeneous catalysis, solvent-dependent yields.
Esterification EDC/HOBt/DMAP tert-Butyl Alcohol Formation of an active benzotriazole ester.
Amidation NiCl₂ Benzylamines Sensitive to steric and electronic effects.
Amidation B(OCH₂CF₃)₃ Primary and Secondary Amines Mild conditions, equimolar reactants.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding the corresponding 2-phenylethanol (B73330) derivative. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. This reduction provides a route to a different class of compounds with altered physical and chemical properties.

Once the alcohol is formed, it can undergo subsequent oxidative transformations. For example, controlled oxidation can yield the corresponding aldehyde, while more vigorous oxidation can revert it to the carboxylic acid. These transformations are standard in organic synthesis and provide access to a range of functional groups. Biocatalytic methods have also been developed for the conversion of L-phenylalanine to 2-phenylethanol and phenylacetic acid, showcasing enzymatic cascades as a green alternative for these transformations. europa.euacs.org

The carboxylic acid functionality can direct C-H activation at the ortho position of the phenyl ring, enabling intermolecular and intramolecular coupling reactions. Palladium-catalyzed ortho-C-H coupling of phenylacetic acids with aryltrifluoroborates, using oxygen or air as the oxidant, has been demonstrated. This method allows for the synthesis of diarylated phenylacetic acid derivatives, which are not readily accessible through traditional cross-coupling sequences. The presence of the carboxylic acid group is crucial for directing the cyclopalladation step.

Chemical Transformations of the Cbz-Protected Amine in this compound

The Cbz protecting group on the amine functionality is stable under a variety of reaction conditions, yet it can be selectively removed to liberate the free amine. This deprotection is a critical step in many synthetic pathways, as the resulting primary amine is a versatile nucleophile.

Several methods are available for the deprotection of Cbz-protected amines, with hydrogenolysis and acidolysis being the most common.

Hydrogenolysis: This is a widely used and often mild method for Cbz group removal. The reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide. Transfer hydrogenation, using a hydrogen donor such as ammonium (B1175870) formate or triethylsilane in the presence of a palladium catalyst, offers a safer alternative to using hydrogen gas.

Acidolysis: The Cbz group can also be removed under acidic conditions. A common reagent for this purpose is hydrogen bromide in acetic acid (HBr/HOAc). Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also be employed for the selective deprotection of the Cbz group, even in the presence of other sensitive functional groups.

Other Deprotection Methods: Alternative methods for Cbz deprotection have been developed to accommodate substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or acidolysis conditions. One such method involves the use of 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide, which proceeds via a nucleophilic mechanism.

Table 2: Common Deprotection Strategies for the Cbz Group

Method Reagents Key Features
Hydrogenolysis H₂, Pd/C Mild conditions, clean byproducts (toluene, CO₂).
Transfer Hydrogenation HCOONH₄ or Et₃SiH, Pd/C Avoids the use of H₂ gas.
Acidolysis HBr/HOAc Strong acidic conditions.
Lewis Acid-mediated AlCl₃/HFIP Selective in the presence of other sensitive groups.
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄ Useful for substrates with sensitive functionalities.

Once the Cbz group is removed, the resulting primary amine in [4-(2-aminoethyl)phenyl]acetic acid is a potent nucleophile and can participate in a variety of subsequent reactions. This reactivity is central to its use as a building block in the synthesis of pharmaceuticals and other complex molecules.

A key example of the amine's reactivity is its role in the synthesis of the antidiabetic drug, Repaglinide. In this synthesis, the deprotected amine of a [4-(2-aminoethyl)phenyl]acetic acid derivative undergoes an amidation reaction with a substituted benzoic acid derivative. This condensation is typically facilitated by a coupling agent, such as a carbodiimide, to form the final amide bond of the drug molecule. chimia.ch

The liberated amine can also undergo other common transformations, such as acylation with acid chlorides or anhydrides to form different amides, or alkylation with alkyl halides to yield secondary or tertiary amines. Furthermore, the primary amine can be utilized in the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.

Derivatizations of the Phenyl Ring and Ethyl Side Chain in this compound

The chemical versatility of "this compound" allows for a range of derivatizations on both its phenyl ring and the ethyl side chain. These modifications are crucial for systematically altering the molecule's properties for various applications, including the development of therapeutic agents and biochemical probes.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of "this compound" is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the ring: the 4-(2-Cbz-aminoethyl) group and the acetic acid moiety.

Both the alkyl group (-CH₂CH₂NHCbz) and the alkylcarboxylic acid group (-CH₂COOH) are generally considered to be ortho, para-directing and activating groups in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl chains, which stabilizes the arenium ion intermediate formed during the substitution at these positions. The carbamate (B1207046) moiety of the Cbz group, while containing an electron-withdrawing carbonyl group, is sufficiently insulated from the phenyl ring by the ethyl spacer, minimizing its deactivating influence.

Consequently, electrophilic attack is anticipated to occur predominantly at the positions ortho to the existing substituents. Given the para substitution pattern of the starting material, this means that incoming electrophiles will be directed to the positions 2, 3, 5, and 6 of the phenyl ring. The two available positions for substitution are equivalent due to the molecule's symmetry.

Common electrophilic aromatic substitution reactions that could be applied to "this compound" include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Attachment of an alkyl or acyl group, respectively, although these reactions can sometimes be complicated by the presence of the carboxylic acid and protected amine functionalities.

The interplay between the activating effects of the two substituents would likely lead to a high reactivity of the aromatic ring towards electrophiles. However, steric hindrance from the side chains could influence the distribution of the ortho products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionReagentsPredicted Major Product(s)Directing Influence
NitrationHNO₃, H₂SO₄[2-Nitro-4-(2-Cbz-aminoEthyl)phenyl]aceticacidortho, para-directing
BrominationBr₂, FeBr₃[2-Bromo-4-(2-Cbz-aminoEthyl)phenyl]aceticacidortho, para-directing
Friedel-Crafts AcylationRCOCl, AlCl₃[2-Acyl-4-(2-Cbz-aminoEthyl)phenyl]aceticacidortho, para-directing

Modifications of the Alkyl Spacer

The ethyl side chain of "this compound" offers multiple sites for chemical modification, primarily at the carboxylic acid group and the α-carbon.

The carboxylic acid functionality can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are standard in organic synthesis and can be achieved under mild conditions. For instance, esterification can be accomplished using an alcohol in the presence of an acid catalyst, while amide formation typically involves activation of the carboxylic acid followed by reaction with an amine.

The α-carbon of the acetic acid moiety is another key site for modification. Enolate formation at this position, through the use of a strong base, allows for subsequent alkylation, halogenation, or other electrophilic additions. This provides a direct route to introduce further diversity into the molecule's structure. For example, enantioselective α-alkylation of phenylacetic acid derivatives has been achieved using chiral auxiliaries or catalysts, offering a pathway to chiral analogs.

The Cbz-protected amine also represents a point of potential modification. While the Cbz group is relatively stable, it can be removed under specific conditions, such as catalytic hydrogenation, to liberate the free amine. This primary amine can then be subjected to a wide range of reactions, including acylation, alkylation, and reductive amination, to introduce new functional groups.

Table 2: Potential Modifications of the Alkyl Spacer
Reaction SiteType of ModificationPotential ReagentsResulting Functional Group
Carboxylic AcidEsterificationROH, H⁺Ester
Carboxylic AcidAmidationR₂NH, coupling agentAmide
α-CarbonAlkylationLDA, R-Xα-Substituted Acetic Acid
Cbz-protected AmineDeprotectionH₂, Pd/CPrimary Amine
Resulting Primary AmineAcylationRCOClAmide

Stereochemical Considerations and Enantioselective Transformations of this compound

"this compound" is an achiral molecule as it does not possess any stereocenters. However, the introduction of chirality through subsequent chemical transformations is a critical aspect, particularly in the context of developing biologically active molecules where stereochemistry often plays a pivotal role in determining efficacy and selectivity.

Enantioselective transformations can be targeted at several positions within the molecule. A primary focus for introducing chirality is the α-carbon of the acetic acid side chain. Asymmetric alkylation or other functionalizations at this position can lead to the formation of a new stereocenter. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries that direct the approach of the electrophile to one face of the enolate intermediate.

For example, the enantioselective α-functionalization of arylacetic acids has been a subject of extensive research. Methodologies employing chiral lithium amides as traceless auxiliaries have been shown to be effective in the direct and highly enantioselective alkylation of phenylacetic acid and its derivatives. Such approaches could potentially be adapted for "this compound" to generate enantiomerically enriched products.

Another potential site for introducing chirality is the ethyl spacer of the aminoethyl side chain. While direct C-H functionalization to create a stereocenter on the ethyl group is challenging, modifications of the double bond in a precursor molecule, if the synthesis allows, could be a viable strategy.

Should a stereocenter be introduced, the stereochemical outcome of subsequent reactions would need to be carefully considered. For instance, if a chiral center is present at the α-carbon of the acetic acid, further reactions on the molecule could be influenced by this existing stereochemistry, potentially leading to diastereoselective outcomes.

Table 3: Strategies for Enantioselective Transformations
Target SiteTransformationMethodologyPotential Chiral Product
α-Carbon (Acetic Acid)AlkylationChiral auxiliary or catalyst(R)- or (S)-4-(2-Cbz-aminoEthyl)phenylaceticacid
α-Carbon (Acetic Acid)HydroxylationAsymmetric oxidation(R)- or (S)-4-(2-Cbz-aminoEthyl)phenylaceticacid

Applications of 4 2 Cbz Aminoethyl Phenyl Aceticacid As a Key Synthetic Intermediate

A Gateway to Novel Peptide Mimetics and Non-Natural Peptide Scaffolds

The structural attributes of [4-(2-Cbz-aminoEthyl)phenyl]aceticacid make it an ideal candidate for the synthesis of peptidomimetics and non-natural peptide scaffolds, which are designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability.

This compound can be readily incorporated into growing peptide chains using both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. In SPPS, the carboxylic acid functionality of the compound allows for its attachment to a solid support, enabling the sequential addition of amino acids to the deprotected amine of the aminoethyl side chain. The Cbz protecting group on the amine is crucial for preventing unwanted side reactions during the coupling steps and can be selectively removed under specific conditions to allow for chain elongation.

Similarly, in solution-phase synthesis, the compound can be coupled with other amino acids or peptide fragments using standard coupling reagents. The choice between solid-phase and solution-phase approaches depends on the desired length and complexity of the target oligomer.

Table 1: Comparison of Synthetic Methodologies for Oligomer Incorporation

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Principle Stepwise addition of amino acids to a growing chain attached to a solid support.Coupling of amino acids or peptide fragments in a homogenous solution.
Purification Simplified purification by washing away excess reagents and byproducts.Requires chromatographic purification after each coupling step.
Scalability Well-suited for the synthesis of small to medium-sized peptides.More amenable to large-scale synthesis.
Automation Can be readily automated.Generally a manual process.

A Versatile Precursor for Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound, possessing both a carboxylic acid and a protected amine, makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems.

Intramolecular cyclization of this compound derivatives can lead to the formation of lactams, which are cyclic amides. Following the deprotection of the Cbz group, the resulting free amine can undergo a condensation reaction with the carboxylic acid moiety, typically mediated by a coupling agent, to form a lactam ring. The size of the resulting lactam ring can be controlled by the length of the linker between the amine and the carboxylic acid. Furthermore, reaction with dicarboxylic acids or their derivatives can lead to the formation of imides.

The strategic functionalization of both the aromatic ring and the side chains of this compound can provide pathways to more complex heterocyclic structures, including bridged and spirocyclic systems. For instance, reactions involving the aromatic ring, such as electrophilic aromatic substitution, can introduce additional functional groups that can participate in subsequent cyclization reactions to form bridged ring systems. Similarly, the molecule can be incorporated into synthetic routes designed to generate spirocyclic compounds, where two rings share a single common atom.

Intermediate in the Total Synthesis of Complex Organic Molecules

Beyond its applications in peptide and heterocyclic chemistry, this compound serves as a key intermediate in the total synthesis of complex, biologically active natural products and their analogues. Its pre-installed functional groups and defined stereochemistry can significantly streamline synthetic routes, reducing the number of steps required to construct a target molecule. The phenylacetic acid core is a common motif in many natural products, and the presence of the protected aminoethyl side chain provides a handle for further chemical transformations and the introduction of additional complexity.

Table 2: Key Reactions in the Utilization of this compound

Reaction TypeReagents/ConditionsProduct Type
Peptide Coupling Coupling agents (e.g., DCC, HBTU), AminesPeptides, Peptidomimetics
Cbz-Deprotection Catalytic Hydrogenation (H₂, Pd/C)Free Amine
Lactamization Coupling agents, High dilutionLactams
Imide Formation Dicarboxylic acids or anhydrides, HeatImides

Advanced Intermediates in Medicinal Chemistry Research Programs

In the realm of medicinal chemistry, the synthesis of novel molecular entities often relies on the availability of well-defined starting materials and intermediates. [4-(2-Cbz-aminoethyl)phenyl]acetic acid serves as a valuable precursor in the generation of advanced intermediates for drug discovery programs. The bifunctional nature of the molecule, combined with the stable Cbz protecting group, makes it an ideal candidate for constructing libraries of compounds for biological screening.

The general synthetic utility of this compound lies in its ability to undergo standard peptide coupling reactions via its carboxylic acid function. This allows for its conjugation to other amino acids, peptides, or amine-containing scaffolds. Subsequently, the Cbz group can be removed under hydrogenolysis conditions to liberate the primary amine, which can then be further functionalized. This stepwise approach enables the systematic elaboration of molecular complexity.

While specific examples detailing the synthesis of advanced intermediates using [4-(2-Cbz-aminoethyl)phenyl]acetic acid are not extensively documented in publicly available research literature, its structural motifs are present in various classes of biologically active compounds. For instance, the phenethylamine (B48288) and phenylacetic acid moieties are core components of numerous pharmaceuticals. The deprotected form, [4-(2-aminoethyl)phenyl]acetic acid, is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com

Below is a table summarizing the key reactive sites of [4-(2-Cbz-aminoethyl)phenyl]acetic acid and their potential transformations in the synthesis of medicinal chemistry intermediates.

Functional GroupPotential ReactionsResulting Functionality
Carboxylic AcidAmide bond formation, EsterificationAmides, Esters
Cbz-protected AmineDeprotection (e.g., hydrogenolysis)Primary Amine
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted Phenyl Ring

The strategic use of [4-(2-Cbz-aminoethyl)phenyl]acetic acid allows medicinal chemists to introduce a specific phenylethylamine fragment into a target molecule, which can be crucial for modulating pharmacological properties such as receptor binding, solubility, and metabolic stability.

Fragment Contribution to Natural Product Synthesis

The principles of fragment-based synthesis are integral to the total synthesis of complex natural products. Small, chiral, or functionally rich building blocks are strategically assembled to construct the target molecule. While there is a lack of direct literature evidence showcasing the incorporation of the entire [4-(2-Cbz-aminoethyl)phenyl]acetic acid molecule as a distinct fragment in the total synthesis of a natural product, its constituent parts are prevalent in nature.

The phenylethylamine skeleton is a fundamental structural unit in a vast array of alkaloids and other biologically active natural products. Similarly, the phenylacetic acid moiety is found in various natural compounds. Therefore, derivatives of [4-(2-Cbz-aminoethyl)phenyl]acetic acid could conceptually serve as synthetic precursors to these classes of natural products.

Contributions to the Development of Novel Organic Synthesis Methodologies and Reagents

The development of novel synthetic methodologies often involves the use of model compounds to test and optimize new reactions. The well-defined structure of [4-(2-Cbz-aminoethyl)phenyl]acetic acid, with its distinct and differentially reactive functional groups, makes it a suitable substrate for such studies.

For instance, new peptide coupling reagents could be evaluated for their efficiency and racemization suppression capabilities using this compound as one of the coupling partners. The steric and electronic properties of the phenylacetic acid moiety would provide a relevant test case for the robustness of the new reagent.

Furthermore, the development of new protecting group strategies or selective functionalization methods for bifunctional molecules could potentially utilize [4-(2-Cbz-aminoethyl)phenyl]acetic acid as a benchmark substrate. The presence of both a carboxylic acid and a protected amine allows for the exploration of orthogonality in chemical transformations.

Despite this potential, a review of current literature does not reveal specific instances where [4-(2-Cbz-aminoethyl)phenyl]acetic acid has been explicitly used as a key substrate in the development of new, named organic reactions or novel reagents. Its role in this area appears to be more theoretical at present, based on its chemical structure, rather than being substantiated by published research.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Cbz Aminoethyl Phenyl Aceticacid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Atomic Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of [4-(2-Cbz-aminoEthyl)phenyl]aceticacid, a distinct set of signals is predicted. The protons on the para-substituted aromatic ring are expected to produce a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.0-7.4 ppm). The five protons of the Cbz group's terminal phenyl ring would likely appear as a multiplet in a similar region, around δ 7.3-7.4 ppm.

The methylene (B1212753) protons of the benzylic CH₂ in the Cbz group are chemically equivalent and would yield a sharp singlet around δ 5.1 ppm. The protons of the ethyl bridge (―CH₂―CH₂―) would present as two triplets due to coupling with each other, expected around δ 2.8 ppm and δ 3.4 ppm. The methylene protons of the acetic acid moiety (―CH₂COOH) are adjacent to the aromatic ring and would appear as a singlet around δ 3.6 ppm. The amide (NH) proton is expected to show a broad signal, the chemical shift of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
Functional GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)
Phenyl (Cbz)~7.3-7.4Multiplet-
Phenyl (acetic acid)~7.1-7.2Doublet (AA'BB')~8 Hz
Phenyl (acetic acid)~7.2-7.3Doublet (AA'BB')~8 Hz
Amide (NH)VariableBroad Singlet-
Benzylic (Cbz-CH₂)~5.1Singlet-
Acetic Acid (CH₂)~3.6Singlet-
Ethyl (-CH₂-NH)~3.4Triplet~7 Hz
Ethyl (-CH₂-Ar)~2.8Triplet~7 Hz

Carbon-13 (¹³C) NMR Resonances and Multiplicities

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) are the most deshielded, predicted to appear between δ 170-180 ppm and δ 155-160 ppm, respectively. The aromatic carbons will resonate in the δ 120-145 ppm range. The para-substituted ring will show four distinct signals, while the Cbz phenyl ring will show four signals (including the ipso-carbon and three pairs of equivalent carbons). The aliphatic carbons, including the benzylic CH₂ of the Cbz group and the three CH₂ groups of the main structure, are expected in the more shielded region of the spectrum, from approximately δ 35-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges
Carbon TypePredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~175-180
Carbamate (C=O)~155-160
Aromatic (C-substituted)~135-145
Aromatic (C-H)~120-130
Benzylic (Cbz-CH₂)~65-70
Acetic Acid (CH₂)~40-45
Ethyl (-CH₂-NH)~40-45
Ethyl (-CH₂-Ar)~35-40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily show a cross-peak between the two methylene groups of the ethyl sidechain (―CH₂―CH₂―), confirming their three-bond (vicinal) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-attached protons and carbons. It would definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the acetic acid CH₂ protons to the correct carbon resonance.

The protons of the acetic acid CH₂ group to the quaternary and ortho carbons of the adjacent phenyl ring.

The protons of the ethyl group to the carbons of the phenyl ring.

The benzylic CH₂ protons of the Cbz group to the carbamate carbonyl carbon and the ipso-carbon of the Cbz phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity. A key NOESY correlation would be expected between the benzylic CH₂ protons of the Cbz group and the ortho protons of its attached phenyl ring, confirming their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

For a molecule like this compound, with its acidic carboxylic acid group and polar carbamate, Electrospray Ionization (ESI) is the most suitable soft ionization technique. In positive ion mode, ESI would generate the protonated molecule [M+H]⁺. In negative ion mode, it would produce the deprotonated molecule [M-H]⁻. Given the molecular formula C₁₈H₁₉NO₄, the expected exact mass of the neutral molecule is 313.1314 u. Therefore, HRMS analysis using ESI should detect an ion with an m/z value extremely close to 314.1387 for [M+H]⁺ or 312.1241 for [M-H]⁻, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to gain further structural information. The resulting fragments provide insights into the molecule's connectivity. The Cbz protecting group and the ethyl linker are common points of cleavage.

Key predicted fragmentation pathways would include:

Loss of the benzyl (B1604629) group: Cleavage of the benzyloxy bond would result in a fragment corresponding to the loss of a C₇H₇ radical (91.05 u), a common fragmentation for Cbz-protected amines.

Decarboxylation: Loss of CO₂ (44.00 u) from the carboxylic acid group or the carbamate moiety is a plausible fragmentation pathway.

Benzylic cleavage: Cleavage of the bond between the ethyl group and the phenyl ring is also possible, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a fragment corresponding to the rest of the molecule.

Table 3: Predicted Major MS/MS Fragments of the [M+H]⁺ Ion
m/z (Predicted)Lost Neutral FragmentFragment Identity
222.1079C₇H₇• (benzyl radical)[M+H - C₇H₇]⁺
270.1287CO₂[M+H - CO₂]⁺
108.0422C₉H₉NO₂[C₇H₇O]⁺ (from Cbz group)
91.0548C₁₁H₁₂NO₄•[C₇H₇]⁺ (tropylium ion)

By combining these advanced spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved, confirming its identity and purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, specific functional groups present within a molecule can be identified based on their characteristic vibrational frequencies. For a molecule with the complexity of this compound, these techniques provide a detailed fingerprint, confirming the presence of its key structural components.

Detailed analysis of the IR and Raman spectra would reveal characteristic peaks corresponding to the various functional groups present in the molecule. The carbobenzyloxy (Cbz) protecting group, the ethyl-phenyl linkage, and the acetic acid moiety each exhibit distinct vibrational signatures.

Key expected vibrational modes for this compound would include:

O-H stretch from the carboxylic acid group, typically appearing as a broad band in the IR spectrum around 2500-3300 cm⁻¹.

N-H stretch from the amide group of the Cbz protecting group, expected in the region of 3200-3400 cm⁻¹.

C=O stretches from both the carboxylic acid and the carbamate, which would likely appear as strong, distinct bands between 1650 and 1750 cm⁻¹.

C-N stretch of the amide group, typically found in the 1200-1350 cm⁻¹ region.

Aromatic C-H and C=C stretches from the phenyl ring, observable in the ranges of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

CH₂ stretches and bends from the ethyl and acetic acid moieties.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Weak or not observed
Amide (N-H)Stretching3200-34003200-3400
Carboxylic Acid (C=O)Stretching1700-17251700-1725
Carbamate (C=O)Stretching1680-17001680-1700
Phenyl Ring (C=C)Stretching1450-16001450-1600 (strong)
Amide (C-N)Stretching1200-13501200-1350
Alkane (C-H)Stretching2850-29602850-2960

This table represents predicted values based on standard functional group analysis and requires experimental verification for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination (if applicable)

For this compound, which is achiral, the primary focus of X-ray crystallography would be to determine its solid-state conformation. Key insights would include:

The planarity of the phenyl ring and the orientation of the substituents.

The conformation of the ethyl and acetic acid side chains.

The spatial arrangement of the Cbz protecting group relative to the rest of the molecule.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups, which dictate the crystal packing.

As of the latest literature search, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public repositories. Therefore, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group for centrosymmetric molecules.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)15.1Unit cell dimension.
α (°)90Unit cell angle.
β (°)98.5Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)1285The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.28The calculated density of the crystal.
R-factor< 0.05An indicator of the quality of the crystallographic model.

This table contains hypothetical data and is for illustrative purposes only, as no experimental crystal structure has been reported for this compound.

Theoretical and Computational Studies on 4 2 Cbz Aminoethyl Phenyl Aceticacid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution and energy, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For [4-(2-Cbz-aminoEthyl)phenyl]aceticacid, DFT calculations, typically using a basis set like B3LYP/6-31G*, can predict its three-dimensional geometry and electronic properties.

A key output of DFT is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the non-bonding oxygen orbitals of the carbamate (B1207046) and carboxylic acid groups. The LUMO is likely distributed over the phenyl ring and the carbonyl carbons, which are electrophilic centers.

Electrostatic potential maps generated from DFT calculations visualize the charge distribution across the molecule. In this compound, these maps would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the acidic proton of the carboxylic acid and the amide proton, highlighting sites for nucleophilic interaction. This information is vital for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations.
PropertyPredicted Location / ValueSignificance
HOMO LocalizationPhenyl ring, Carbamate (C=O), Carboxylic Acid (C=O, OH)Regions susceptible to electrophilic attack (electron-donating sites).
LUMO LocalizationPhenyl ring, Carbonyl carbonsRegions susceptible to nucleophilic attack (electron-accepting sites).
HOMO-LUMO Energy GapRelatively largeIndicates high kinetic stability.
Negative Electrostatic PotentialOxygen atoms of Cbz and acetic acid groupsSites for hydrogen bond donation and electrophilic interaction.
Positive Electrostatic PotentialCarboxylic acid proton, Amide protonSites for hydrogen bond acceptance and nucleophilic interaction.

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. The molecule possesses several rotatable bonds: the C-C bond of the ethyl linker, the C-N and C-O bonds of the carbamate group, and the C-C bond of the acetic acid moiety.

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. The benzyloxycarbonyl (Cbz) protecting group itself is known to be non-planar with respect to the carbamate, adding to the conformational complexity. Theoretical studies on similar Cbz-protected amino acids have shown that specific dihedral angles are preferred, leading to ordered structures. By identifying the global minimum energy conformation and other low-energy conformers, researchers can understand the molecule's preferred shapes and how it might interact with other molecules, such as solvent molecules or biological receptors.

Molecular Dynamics (MD) Simulations for Understanding Solvent Interactions and Dynamic Behavior

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a view of their movement and behavior over time. MD simulations model the atoms as balls and the bonds as springs, using classical mechanics to calculate the forces between atoms and their subsequent motions.

For this compound, MD simulations are particularly useful for studying its behavior in a solvent, such as water or methanol. By placing a virtual model of the molecule in a box filled with solvent molecules and simulating their movements over nanoseconds or microseconds, researchers can observe how the solute and solvent interact.

Key insights from MD simulations include:

Solvation Shell Structure: Analysis of the simulation trajectory reveals how solvent molecules arrange themselves around the solute. Radial distribution functions can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Hydrogen Bonding: MD simulations can quantify the hydrogen bonds formed between the solute's functional groups (the carboxylic acid and the Cbz-protected amine) and the solvent, as well as intramolecular hydrogen bonds. The duration and strength of these bonds are critical for understanding the molecule's solubility and stability.

Dynamic Conformational Changes: MD allows observation of how the molecule flexes and changes its shape in solution, transitioning between different low-energy conformers identified through conformational analysis.

Predictive Modeling for Chemical Transformations and Reaction Mechanisms

Computational chemistry can be used to predict how this compound might behave in a chemical reaction. By modeling the reactants, transition states, and products, quantum chemical methods can map out the entire reaction pathway. This allows for the calculation of activation energies, which determine the rate of the reaction, and reaction energies, which indicate whether the reaction is favorable.

For instance, a common transformation for this molecule would be the deprotection of the Cbz group. The standard method for this is hydrogenolysis (cleavage using hydrogen gas and a catalyst like palladium on carbon). Computational models can simulate the interaction of the molecule with the catalyst surface and hydrogen, elucidating the step-by-step mechanism of benzyl (B1604629) group removal and subsequent decarboxylation to release the free amine. Similarly, reactions involving the carboxylic acid group, such as esterification or amide bond formation, can be modeled to predict their feasibility and optimize reaction conditions.

Retrosynthetic Software Applications and Computer-Aided Synthesis Design Involving this compound

Designing a viable synthetic route for a target molecule is a complex challenge. Computer-Aided Synthesis Design (CASD) has become a powerful tool to assist chemists in this process. Retrosynthesis software platforms like SYNTHIA®, IBM RXN, and AiZynthFinder use vast databases of chemical reactions and sophisticated algorithms to propose synthetic pathways.

To design a synthesis for this compound, a chemist would input its structure into the software. The program then works backward, breaking down the target molecule into simpler precursors, known as synthons, in a process called retrosynthetic analysis. This process is repeated until the precursors are simple, commercially available starting materials.

These software tools offer several advantages:

Pathway Discovery: They can identify both known and novel synthetic routes that a chemist might overlook.

Customization and Filtering: Users can set various parameters to refine the search, such as specifying a maximum number of steps, setting a price limit for starting materials, or excluding certain types of reactions or reagents (e.g., those that are hazardous or require specialized equipment).

Feasibility Scoring: The software often scores the proposed pathways based on factors like reaction yield, atom economy, and the reliability of each step, helping the chemist select the most promising route for laboratory validation.

For this compound, a likely retrosynthetic disconnection would involve breaking the amide bond of the Cbz group and the C-C bond connecting the ethyl group to the phenyl ring, suggesting starting materials like 4-aminophenylacetic acid or related compounds.

Table 2: List of Chemical Compounds Mentioned.
Compound NameRole in Article
This compoundPrimary subject of the theoretical and computational studies.
MethanolExample solvent for Molecular Dynamics (MD) simulations.
4-aminophenylacetic acidA potential precursor in a retrosynthetic analysis.

Future Research Directions and Emerging Applications of 4 2 Cbz Aminoethyl Phenyl Aceticacid

Development of Novel and Highly Efficient Synthetic Routes to [4-(2-Cbz-aminoEthyl)phenyl]aceticacid

While classical synthetic routes to phenylacetic acid and its derivatives are well-established, future research will likely focus on developing more efficient, sustainable, and scalable methods. Traditional syntheses often involve multi-step processes that may utilize harsh reagents or require difficult purifications. mdpi.comresearchgate.netbeilstein-journals.org Emerging strategies aim to overcome these limitations.

Key areas for future development include:

Greener Synthetic Pathways: Exploration of biocatalytic methods or processes that minimize hazardous waste and energy consumption will be a priority. For instance, microbial biosynthetic pathways could be engineered for the production of the core [4-(2-aminoethyl)phenyl]acetic acid scaffold from simple precursors, which can then be selectively protected. researchgate.net

Catalytic C-H Functionalization: Advances in transition-metal catalysis, particularly palladium-catalyzed reactions, could enable the direct and selective introduction of the aminoethyl side chain onto a phenylacetic acid precursor. nih.gov This would represent a significant improvement in atom economy over traditional multi-step approaches.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could streamline its production, allowing for rapid and efficient manufacturing of this key building block.

A comparative overview of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering for specific transformations.
C-H Activation Increased atom economy, fewer synthetic steps.Development of selective and robust catalyst systems. nih.gov
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reactor design and reaction conditions for continuous production.
Convergent Synthesis High overall yields, modularity.Development of robust coupling methods for late-stage diversification. researchgate.net

Exploration of Unprecedented Reaction Pathways and Transformations

The trifunctional nature of this compound—possessing a carboxylic acid, a protected amine, and an aromatic ring—opens avenues for exploring novel chemical reactions. Future research will likely investigate transformations that leverage the interplay between these functional groups to create unique molecular architectures.

Remote C-H Functionalization: While ortho-C-H activation of phenylacetic acids is known, future work could focus on developing directing groups or catalytic systems that enable functionalization at the meta or para positions relative to the existing side chain. nih.govresearchgate.net This would allow for the synthesis of highly substituted aromatic scaffolds.

Intramolecular Cyclizations: Under specific conditions, the terminal carboxylic acid could be induced to react with the amino group (after deprotection) or the aromatic ring to form novel heterocyclic structures, such as lactams or fused ring systems.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways, such as novel alkylation or arylation reactions at the α-position of the carboxylic acid, under exceptionally mild conditions. nih.gov

Expanded Utility in the Modular Synthesis of Complex Molecules and Supramolecular Structures

As a non-canonical amino acid, this compound is an ideal building block for the modular synthesis of peptidomimetics, foldamers, and other complex bioactive molecules. mdpi.comnih.gov Its incorporation can impart unique structural and functional properties not achievable with the 20 proteinogenic amino acids. nih.govresearchgate.net

Drug Discovery Scaffolds: The 2-phenethylamine motif is a well-known scaffold in medicinal chemistry. nih.gov This compound serves as a protected precursor, allowing for its incorporation into larger molecules before revealing the key pharmacophore. This strategy is valuable in the synthesis of libraries of compounds for drug screening.

Supramolecular Chemistry: The aromatic ring can participate in π-π stacking interactions, while the carboxylic acid and amine functionalities can engage in hydrogen bonding. This makes the molecule a prime candidate for designing self-assembling systems, such as nanotubes, vesicles, or hydrogels, with potential applications in drug delivery and tissue engineering. researchgate.net

Potential Contributions to Catalysis or Materials Science Research

The functional groups within this compound suggest potential applications beyond bioactive molecules, extending into catalysis and materials science.

Ligand Development for Catalysis: The carboxylic acid and amine functionalities can serve as coordination sites for metal ions. By modifying the core structure, it is possible to design novel ligands for asymmetric catalysis. Phenylacetic acid itself has been used in conjunction with nanoclay catalysts for organic transformations. nih.gov

Functional Monomers for Polymers: After suitable modification, this compound could be used as a monomer for the synthesis of specialty polymers. For example, polymerization through the carboxylic acid and deprotected amine could lead to novel polyamides with pendant phenyl groups, potentially conferring unique thermal or mechanical properties to the material.

Surface Modification: The carboxylic acid group can be used to anchor the molecule onto metal oxide surfaces, while the protected amine provides a handle for further functionalization. This could be exploited to create chemically modified surfaces for applications in biosensors, chromatography, or biocompatible coatings.

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The increasing prevalence of automation in chemical synthesis presents a significant opportunity for leveraging building blocks like this compound. creative-peptides.com Its protected nature makes it highly compatible with standard protocols used in automated synthesizers, such as those for solid-phase peptide synthesis (SPPS). acs.orgnih.gov

Automated Peptide and Peptidomimetic Synthesis: As a protected amino acid derivative, it can be readily incorporated into automated SPPS protocols to generate libraries of peptides containing this non-canonical residue. creative-peptides.com This allows for the rapid exploration of structure-activity relationships.

High-Throughput Reaction Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions to discover novel transformations of this compound or to optimize its use in coupling reactions.

Combinatorial Chemistry: The compound's structure is ideal for combinatorial library synthesis. The carboxylic acid can be coupled with a diverse set of amines, while the Cbz-protected amine can be deprotected and reacted with various carboxylic acids or other electrophiles, leading to the rapid generation of large, structurally diverse molecular libraries. mdpi.com

The table below summarizes the potential integration points with modern chemical technologies.

Technology Platform Application for this compound Anticipated Outcome
Automated Peptide Synthesizers Incorporation as a non-canonical amino acid residue. creative-peptides.comRapid synthesis of peptidomimetic libraries for biological screening.
High-Throughput Experimentation (HTE) Screening of catalysts and conditions for novel C-H functionalization.Discovery of new reaction pathways and optimized synthetic protocols.
Flow Chemistry Systems Continuous and scalable synthesis of the compound itself.Efficient, on-demand production of the building block.
Combinatorial Synthesis Platforms Use as a scaffold for library generation.Creation of diverse small molecule libraries for drug discovery.

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